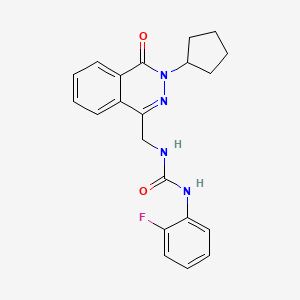
4-(diethylamino)-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(diethylamino)benzoyl chloride with N-methoxy-N-methylamine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(diethylamino)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
4-(diethylamino)-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(diethylamino)benzaldehyde: Shares the diethylamino group but differs in the presence of an aldehyde group instead of the amide group.
4-(diethylamino)salicylaldehyde: Contains both diethylamino and aldehyde groups, with an additional hydroxyl group on the benzene ring.
4-(diethylamino)phenol: Similar structure with a hydroxyl group instead of the amide group.
Uniqueness
4-(diethylamino)-N-methoxy-N-methylbenzamide is unique due to the combination of diethylamino, methoxy, and methyl groups attached to the benzamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(diethylamino)-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)17-4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZFWZWNFWISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide](/img/structure/B2614261.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2614263.png)



![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2614270.png)

![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2614273.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine](/img/structure/B2614278.png)
![1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2614281.png)
